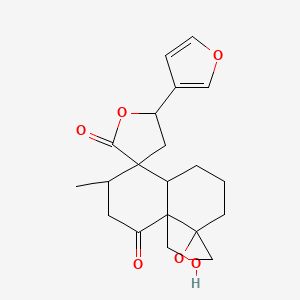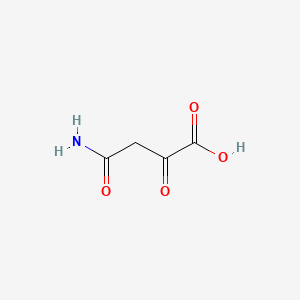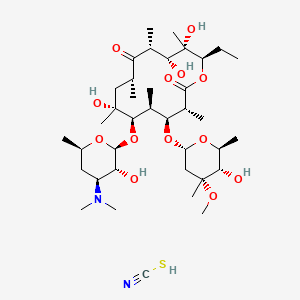
Erythromycin thiocyanate
Overview
Description
This compound is known for its broad-spectrum antibacterial activity, making it effective against a variety of gram-positive and gram-negative bacteria . Erythromycin thiocyanate is often used as an intermediate in the synthesis of other macrolide antibiotics such as azithromycin and clarithromycin .
Mechanism of Action
Target of Action
Erythromycin thiocyanate, a derivative of erythromycin, is a bacteriostatic antibiotic . It primarily targets gram-positive and gram-negative bacteria . The primary targets of erythromycin are the bacterial ribosomes, specifically the 50S subunit . By binding to these ribosomes, erythromycin inhibits protein synthesis, thereby preventing bacterial growth .
Mode of Action
this compound interacts with its targets by reversibly binding to the 50S subunit of the bacterial ribosome . This binding inhibits the translocation step in protein synthesis, preventing the addition of new amino acids to the growing peptide chain . As a result, protein synthesis is halted, leading to the inhibition of bacterial growth .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It primarily impacts the protein synthesis pathway by inhibiting the translocation step . This disruption can lead to downstream effects such as the inhibition of bacterial growth and replication . Additionally, erythromycin biosynthesis involves complex pathways that are influenced by various genetic and environmental factors .
Pharmacokinetics
In patients with normal liver function, erythromycin concentrates in the liver and is then excreted in the bile . Less than 5% of the orally administered dose of erythromycin is found excreted in the urine . . Ery
Biochemical Analysis
Biochemical Properties
Erythromycin thiocyanate plays a crucial role in biochemical reactions by interacting with bacterial ribosomes. It binds to the 50S subunit of the bacterial ribosome, inhibiting the translocation of peptides during protein synthesis . This interaction prevents the elongation of the peptide chain, effectively halting bacterial growth. This compound interacts with various biomolecules, including ribosomal RNA and proteins involved in the translation process .
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts protein synthesis, leading to cell death. In eukaryotic cells, this compound can influence cell signaling pathways and gene expression by modulating the activity of certain transcription factors . Additionally, it can affect cellular metabolism by altering the production of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes . This binding inhibits the peptidyl transferase activity, preventing the formation of peptide bonds between amino acids. As a result, protein synthesis is halted, leading to bacterial cell death. This compound also affects gene expression by inhibiting the transcription of specific genes involved in bacterial growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as pH and temperature . Over time, this compound can degrade, leading to a reduction in its antibacterial activity. Long-term exposure to this compound can result in the development of bacterial resistance, necessitating careful monitoring and adjustment of dosages .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects . At higher doses, it can lead to toxic effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in a proportional increase in antibacterial activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its biosynthesis and degradation . It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and elimination from the body . This compound can also affect metabolic flux by altering the levels of key metabolites involved in bacterial growth and survival .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its antibacterial effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with ribosomes to inhibit protein synthesis . It may also localize to specific compartments or organelles, depending on the presence of targeting signals or post-translational modifications . The activity and function of this compound are influenced by its subcellular localization, as it needs to be in proximity to its target ribosomes to exert its antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of erythromycin thiocyanate typically involves the following steps :
Washing: The crude this compound product is washed with purified water at 40-60°C.
Dissolution: The washed product is dissolved in acetone at 38-48°C, with the volume of acetone being 1-4 times that of the crude product.
pH Adjustment: The pH is adjusted to 9.0-10.5 using an alkaline solution.
Phase Separation: The solution is washed with saturated sodium chloride, and the water phase is discarded.
Thiocyanate Addition: Thiocyanate is added to the acetone solution, followed by acidification, crystallization, filtration, washing with purified water, and drying to obtain the final this compound product.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale fermentation processes involving Saccharopolyspora erythraea. The fermentation broth is processed to extract erythromycin, which is then converted to this compound through the steps mentioned above .
Chemical Reactions Analysis
Types of Reactions: Erythromycin thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: Commonly with thiocyanate ions to form this compound.
Hydrolysis: Under acidic conditions, this compound can hydrolyze to form erythromycin and thiocyanic acid.
Common Reagents and Conditions:
Acetone: Used as a solvent in the dissolution step.
Sodium Chloride: Used for phase separation.
Thiocyanate Salts: Used for the thiocyanate addition step.
Major Products:
Scientific Research Applications
Erythromycin thiocyanate has a wide range of applications in scientific research, including :
Chemistry: Used as an intermediate in the synthesis of other macrolide antibiotics.
Biology: Studied for its antibacterial properties and its role in inhibiting protein synthesis in bacteria.
Medicine: Used in the development of antibiotics for treating bacterial infections, especially in patients allergic to penicillin.
Industry: Employed in the large-scale production of erythromycin derivatives such as azithromycin and clarithromycin.
Comparison with Similar Compounds
Erythromycin thiocyanate is part of the macrolide group of antibiotics, which includes similar compounds such as :
Azithromycin: Known for its improved acid stability and longer half-life compared to erythromycin.
Clarithromycin: Has enhanced antibacterial activity and better pharmacokinetic properties.
Roxithromycin: Similar to erythromycin but with improved oral bioavailability and fewer gastrointestinal side effects.
Uniqueness: this compound is unique due to its specific use as an intermediate in the synthesis of other macrolide antibiotics. Its ability to undergo various chemical reactions makes it a valuable compound in the pharmaceutical industry .
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;thiocyanic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13.CHNS/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;2-1-3/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;3H/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRRTEYLDPNZHR-YZPBMOCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(#N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(#N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H68N2O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858755 | |
| Record name | Erythromycin thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7704-67-8 | |
| Record name | Erythromycin thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7704-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythromycin thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007704678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythromycin thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erythromycin thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERYTHROMYCIN THIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7A95YRI88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




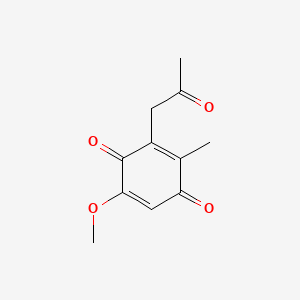
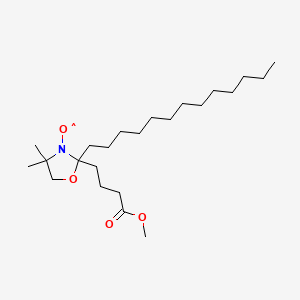
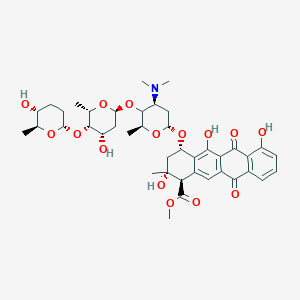
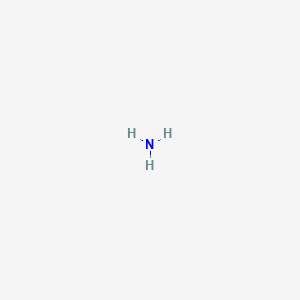
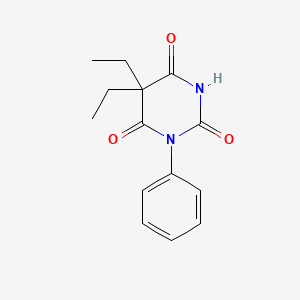
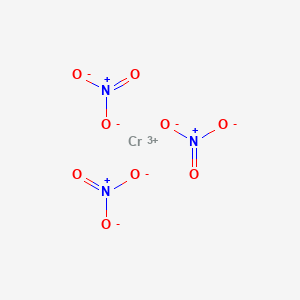

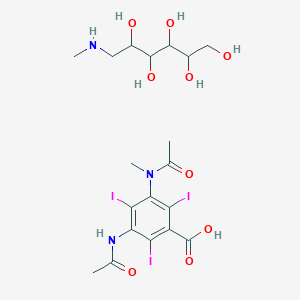
![5-Methoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraene-4,14,15-triol](/img/structure/B1221858.png)
